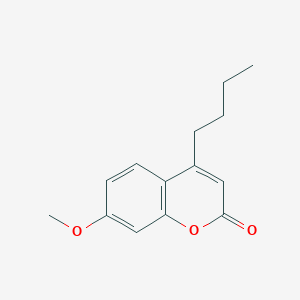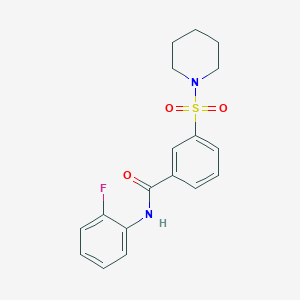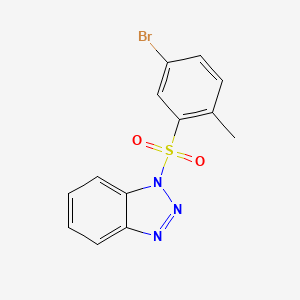![molecular formula C13H20ClNO B4954857 N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine](/img/structure/B4954857.png)
N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine is an organic compound with the molecular formula C12H18ClNO. It is a derivative of phenoxypropylamine and contains a chlorophenyl group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine typically involves the reaction of 2-chlorophenol with 3-chloropropylamine under basic conditions to form the intermediate 3-(2-chlorophenoxy)propylamine. This intermediate is then reacted with 2-methylpropan-2-amine to yield the final product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate and an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxypropylamine derivatives.
Applications De Recherche Scientifique
N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(2-chlorophenoxy)propyl]guanidine, nitrate salt: Similar in structure but contains a guanidine group instead of an amine group.
N-[3-(2-allyl-4-chlorophenoxy)propyl]-2-butanamine oxalate: Contains an allyl group and butanamine moiety.
Uniqueness
N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine is unique due to its specific combination of a chlorophenyl group and a methylpropan-2-amine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-13(2,3)15-9-6-10-16-12-8-5-4-7-11(12)14/h4-5,7-8,15H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDRUSWCMUSBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCOC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,5-dichlorophenyl)amino]acrylonitrile](/img/structure/B4954780.png)

![2-(3,4-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4954786.png)
![1-acetyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane](/img/structure/B4954791.png)
![3-(4-chlorophenyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B4954793.png)
![1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone](/img/structure/B4954795.png)

![3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-[(1-phenylpyrazol-4-yl)methoxy]phenol](/img/structure/B4954809.png)

![3-[4-(1-piperidinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4954820.png)
![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-methylbenzamide](/img/structure/B4954831.png)
![4-[(diphenylphosphoryl)(hydroxy)methyl]-1-ethylpyridinium iodide](/img/structure/B4954836.png)
methyl]phosphonate](/img/structure/B4954842.png)
![2-methylpropyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate](/img/structure/B4954849.png)
